7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a methoxy group, and a piperidinyl-pyridinyl moiety
Mechanism of Action
Target of Action
The compound contains a benzofuran and a pyridinyl piperidinyl group. Compounds with these functional groups are often involved in binding to various receptors in the body, potentially influencing a wide range of biological activities .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the methoxy group and the piperidinyl-pyridinyl moiety. Common reagents used in these reactions include methoxybenzene, pyridine, and piperidine derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the molecule .
Scientific Research Applications
7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide include other benzofuran derivatives and compounds with similar structural features, such as:
- 7-methoxybenzofuran-2-carboxamide
- N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide
- 7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-methoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-17-6-4-5-16-13-18(27-20(16)17)21(25)23-14-15-8-11-24(12-9-15)19-7-2-3-10-22-19/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMJEFZLPANQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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